7-Chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one
Overview
Description
Quinazolinones are common structural motifs found in naturally occurring heterocycles . They are often synthesized and evaluated for their antibacterial activity .
Synthesis Analysis
Quinazolinone derivatives can be synthesized through various methods. For instance, the condensation of Methyl-2-amino-4-chlorobenzoate with acetic anhydride can yield a cyclic compound which can further produce quinazolinone via the reaction with hydrazine hydrate .Molecular Structure Analysis
Quinoline, a compound structurally similar to quinazolinone, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The synthesis of quinazolinone derivatives often involves nucleophilic aromatic substitution reactions .Scientific Research Applications
-
Synthesis Procedures of Coumarin Heterocycles
- Application : The synthesis of coumarin heterocycles has been considered by many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties .
- Methods : The synthesis methods of coumarin systems are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
- Results : More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
-
Antibacterial and Antioxidant Activities of Chloroquinoline Analogs
- Application : A series of novel 7-chloroquinoline derivatives were synthesized, including 2,7-dichloroquinoline-3-carbonitrile .
- Methods : The carbaldehyde functional group was transformed into nitriles using POCl3 and NaN3, which was subsequently converted to amide using CH3CO2H and H2SO4 .
- Results : The compounds synthesized were screened for their antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the study and development of new quinazolinone derivatives, such as “7-Chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one”, could be a promising direction for future research.
properties
IUPAC Name |
7-chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-2-5-14-7-11-15-10-6-8(13)3-4-9(10)12(17)16-11/h3-4,6,9,14H,2,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZQNPFZHHAFNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=NC(=O)C2C=CC(=CC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.